molecular formula C13H20ClNO3 B2952676 (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1050075-94-9

(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B2952676
CAS No.: 1050075-94-9
M. Wt: 273.76
InChI Key: ZAZMIAGGEIZVPE-UHFFFAOYSA-N
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Description

“(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride” is a synthetic amine hydrochloride derivative characterized by a prop-2-en-1-yl (allyl) group attached to a nitrogen atom, which is also bonded to a benzyl moiety substituted with methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-5-6-14-9-10-7-12(16-3)13(17-4)8-11(10)15-2;/h5,7-8,14H,1,6,9H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZMIAGGEIZVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCC=C)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:

  • Preparation of the Starting Materials: : The starting materials include prop-2-en-1-ylamine and (2,4,5-trimethoxyphenyl)methyl chloride.

  • Reaction Conditions: : The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

  • Purification: : After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The allylamine group (−CH<sub>2</sub>−CH=CH<sub>2</sub>) is susceptible to oxidation under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Supporting Evidence
EpoxidationmCPBA (meta-chloroperbenzoic acid), CH<sub>2</sub>Cl<sub>2</sub>, 0°CEpoxide derivative (C<sub>13</sub>H<sub>19</sub>NO<sub>4</sub>·HCl)Analogous allylamine oxidation
Oxidative cleavageOzone (O<sub>3</sub>), then Zn/H<sub>2</sub>OFormaldehyde and 2,4,5-trimethoxybenzaldehydeGeneral alkene cleavage
Amine oxidationH<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub>, acidic conditionsN-oxide derivative (C<sub>13</sub>H<sub>19</sub>NO<sub>4</sub>·HCl)Tertiary amine oxidation

Reduction Reactions

The vinylic bond and protonated amine group can undergo reduction:

Reaction Type Reagents/Conditions Products Supporting Evidence
HydrogenationH<sub>2</sub>, Pd/C, EtOH, 25°CSaturated amine (C<sub>13</sub>H<sub>23</sub>NO<sub>3</sub>·HCl)Allylamine hydrogenation
Borohydride reductionNaBH<sub>4</sub>, MeOHNo reaction (tertiary amine stability)Steric hindrance studies

Substitution Reactions

The electron-rich 2,4,5-trimethoxyphenyl ring directs electrophilic substitution to the para position relative to methoxy groups:

Reaction Type Reagents/Conditions Products Supporting Evidence
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-2,4,5-trimethoxyphenyl derivativeAromatic nitration
Friedel-Crafts alkylationAlCl<sub>3</sub>, alkyl halidePolyalkylated byproducts (limited due to deactivating methoxy groups)Steric effects

Acid/Base-Mediated Reactions

The hydrochloride salt dissociates in aqueous media, enabling pH-dependent reactivity:

Reaction Type Reagents/Conditions Products Supporting Evidence
DeprotonationNaOH (aq.), 25°CFree base (C<sub>13</sub>H<sub>19</sub>NO<sub>3</sub>)Amine salt behavior
HydrolysisHCl (conc.), refluxDegradation to 2,4,5-trimethoxybenzyl alcohol and allylamine fragmentsAcid-labile ethers

Photochemical Reactions

The trimethoxyphenyl chromophore absorbs UV light, enabling photochemical transformations:

Reaction Type Conditions Products Supporting Evidence
[2+2] CycloadditionUV light, CH<sub>3</sub>CNDimeric cyclobutane adductsBenzophenone analogs

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Compound Key Reactivity Differences
N-Methyl-1-(2,4,5-trimethoxyphenyl)propan-2-amineReduced allylic reactivity due to saturated isopropyl group
3,4,5-TrimethoxycinnamamideEnhanced electrophilicity from acrylamide moiety; prone to Michael additions

Mechanistic Insights

  • Epoxidation : Proceeds via electrophilic attack on the allylic double bond, forming a three-membered cyclic oxonium intermediate .

  • Aromatic Substitution : Methoxy groups deactivate the ring but direct electrophiles to the less hindered para position .

Scientific Research Applications

Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: : It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: : The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which Prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

TMA-2 (2,4,5-Trimethoxyamphetamine Hydrochloride): Molecular Formula: C₁₂H₁₉NO₃·HCl Molecular Weight: 261.78 g/mol Melting Point: 219–220°C . Synthesis: Produced via condensation of nitroethane with 2,4,5-trimethoxybenzaldehyde, followed by reduction . Toxicity: Oral TDLo (human) = 880 µg/kg, affecting the central nervous system .

3,4,5-Trimethoxyamphetamine Hydrochloride: Differs in methoxy substitution (3,4,5 vs. 2,4,5), altering receptor binding affinity.

Compounds with Varied R/R₁ Groups (e.g., 3,4,5-trimethoxyphenyl, 4-chlorobenzyl): Herbicidal activity against Brassica napus (rape) is observed in analogues with trimethoxyphenyl groups, though activity against Echinochloa crus-galli (barnyard grass) is weak .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
(Prop-2-en-1-yl)[(2,4,5-TMP)methyl]amine·HCl C₁₄H₂₁NO₃·HCl 295.78 Not reported Allyl group enhances reactivity
TMA-2 Hydrochloride C₁₂H₁₉NO₃·HCl 261.78 219–220 CNS activity, crystalline stability
3,4,5-Trimethoxyamphetamine·HCl C₁₂H₁₉NO₃·HCl 261.78 210–212 Symmetric substitution, higher logP
4-Chlorobenzyl-substituted analogue C₁₄H₁₈ClNO₃·HCl 312.22 Not reported Enhanced herbicidal activity

Biological Activity

(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is an organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a prop-2-en-1-yl group attached to a phenyl ring substituted with three methoxy groups, suggests diverse biological activities. This article explores the biological activity of this compound based on existing research findings.

  • Molecular Formula : C13H20ClNO3
  • Molecular Weight : 273.76 g/mol
  • CAS Number : 1050075-94-9

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxy groups enhance hydrogen bonding capabilities, which can influence binding affinity and specificity. Additionally, the lipophilic nature of the prop-2-en-1-yl group may facilitate cellular membrane penetration, thus increasing bioavailability.

Antiproliferative Effects

Research indicates that compounds similar to (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine exhibit significant antiproliferative activity in various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values as low as 3.9 nM . The structural characteristics of these compounds are crucial for their effectiveness against cancer cells.

Table 1: Antiproliferative Activity in MCF-7 Cells

CompoundIC50 (nM)
CA-4 (reference)3.9
(Prop-2-en-1-yl)[(2,4,5-TMP)Methyl]amineTBD
Other related compoundsTBD

Note: TMP = Trimethoxyphenyl

Case Studies

  • In Vitro Studies : In a study examining the antiproliferative effects of various derivatives on MCF-7 cells, it was found that modifications to the phenolic structure significantly impacted biological activity. Compounds with multiple methoxy substitutions displayed enhanced potency compared to their counterparts .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects involves binding to specific receptors or enzymes that regulate cell growth and apoptosis. This interaction can lead to the destabilization of microtubules and subsequent induction of apoptosis in cancer cells .

Safety and Toxicology

Initial toxicity assessments suggest that this compound exhibits a favorable safety profile in animal models. No acute toxicity was observed at doses up to 2000 mg/kg in Kunming mice . Further studies are necessary to fully understand the long-term effects and safety of this compound.

Q & A

Q. What are the established synthetic routes for (Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride, and what intermediates are critical for reproducibility?

The synthesis typically begins with 2,4,5-trimethoxybenzaldehyde, which undergoes condensation with nitroethane in the presence of anhydrous ammonium acetate to form 2-nitro-1-(2,4,5-trimethoxyphenyl)propene as a yellow crystalline intermediate . This intermediate is reduced (e.g., via catalytic hydrogenation or LiAlH₄) to yield the primary amine, which is subsequently alkylated with prop-2-en-1-yl bromide. The final hydrochloride salt is precipitated using HCl in methanol. Key reproducibility factors include strict anhydrous conditions during nitropropene formation and precise stoichiometry during alkylation to avoid side products .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the hydrochloride salt formation (SHELX software is widely used for refinement ).
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 1 ppm error) .
  • ¹H/¹³C NMR : Identifies methoxy group resonances (δ ~3.7–3.9 ppm for OCH₃) and allylic protons (δ ~5.1–5.8 ppm) .
  • Melting point analysis : A sharp mp of 219–220°C indicates high purity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological data for this compound?

Discrepancies may arise from polymorphic forms or residual solvents affecting bioactivity. Mitigation strategies include:

  • Polymorph screening : Use solvent/antisolvent crystallization (e.g., ethanol/ethyl acetate) to isolate dominant forms.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts stability in biological assays .
  • Batch-to-batch consistency : Implement orthogonal purity checks (HPLC-UV at 254 nm; ≥95% purity threshold) .

Q. What computational methods are effective in predicting hydrogen-bonding patterns in its crystalline form?

Graph set analysis (Etter’s method) models intermolecular interactions, such as N–H···Cl hydrogen bonds in the hydrochloride salt. Density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict lattice energies, aiding in crystal packing predictions . Tools like Mercury CSD can overlay experimental vs. simulated powder XRD patterns to validate models .

Q. How does the stereoelectronic profile of the allyl group influence reactivity in downstream derivatization?

The propenyl group’s electron-rich π-system facilitates electrophilic substitutions (e.g., epoxidation with mCPBA) or radical additions. However, steric hindrance from the 2,4,5-trimethoxyphenyl group limits regioselectivity. Computational studies (NBO analysis) quantify charge distribution to guide reaction design .

Methodological Challenges

Q. What are the limitations of current crystallization protocols for this compound?

  • Low yield in polar solvents : Methanol/water mixtures often produce microcrystalline aggregates. Switching to DCM/hexane under slow evaporation improves crystal size .
  • Twinned crystals : Use of additives (e.g., 1% glycerol) during crystallization reduces twin formation, enhancing diffraction quality .

Q. How can researchers resolve conflicting toxicity data across studies?

  • Dose normalization : Adjust for salt vs. freebase equivalence (e.g., 261.78 g/mol for hydrochloride vs. 225.3 g/mol for freebase) .
  • In vitro-in vivo correlation (IVIVC) : Use hepatic microsomal assays to quantify metabolic stability, addressing species-specific discrepancies .

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